molecular formula C10H17Cl2N3 B3117838 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride CAS No. 227751-79-3

2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B3117838
CAS No.: 227751-79-3
M. Wt: 250.17 g/mol
InChI Key: YAADIEZCPINYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride is an organic compound with the molecular formula C10H15N3·2HCl. It is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities and photochemical properties . This compound is often used as an intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine typically involves the reduction of 1,8-naphthyridine. One common method includes the hydrogenation of 1,8-naphthyridine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction proceeds as follows:

    Hydrogenation: 1,8-naphthyridine is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.

    Isolation: The resulting product is then isolated and purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced using hydrogen gas in the presence of a catalyst.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding naphthyridine oxides.

    Reduction: Further reduced naphthyridine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: The parent compound with a similar core structure.

    5,6,7,8-Tetrahydro-1,8-naphthyridine: A closely related derivative.

    2-(1,2,3,4-Tetrahydropyridino[2,3-b]pyridin-7-yl)ethylamine: Another structurally similar compound.

Uniqueness

2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9;;/h3-4H,1-2,5-7,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAADIEZCPINYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Through a solution of 10-6 (4.0 g, 16 mmol) in EtOAc (200 mL) at 0° C. was bubbled a stream of HCl gas for 10 minutes. After an additional 30 minutes, the mixture was purged with argon for 1 h and then concentrated. The residue was dissolved in acetonitrile and concentrated to give 10-7 as a yellow solid.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 3
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 4
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 5
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.